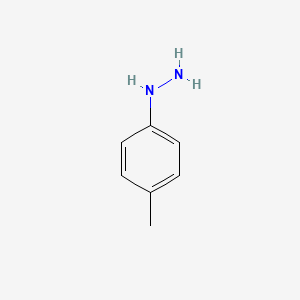

4-Methylphenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMBIJWZVIZZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride) | |

| Record name | 4-Methylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80202166 | |

| Record name | 4-Methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-44-6 | |

| Record name | (4-Methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS424488W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylphenylhydrazine synthesis from p-toluidine

An In-depth Technical Guide to the Synthesis of 4-Methylphenylhydrazine from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical synthesis of this compound, a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and dye industries. The primary synthetic route, originating from p-toluidine, involves a two-step process: diazotization followed by reduction. This guide details the underlying reaction mechanisms, provides specific experimental protocols, summarizes quantitative data, and illustrates key processes through diagrams.

Overall Synthesis Pathway

The conversion of p-toluidine to this compound is a classic and reliable method in organic chemistry. The synthesis is initiated by the diazotization of the primary aromatic amine, p-toluidine, to form the corresponding 4-methylbenzenediazonium salt. This intermediate is typically not isolated and is immediately used in the subsequent reduction step. Various reducing agents can be employed for this second step, leading to the final product, which is often isolated as its more stable hydrochloride salt.

The two fundamental stages are:

-

Diazotization: p-Toluidine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to yield 4-methylbenzenediazonium chloride.[1]

-

Reduction: The diazonium salt is then reduced to this compound. Common reducing agents include sodium sulfite (Na₂SO₃), stannous chloride (SnCl₂), or zinc (Zn) dust in an acidic medium.[2][3][4][5]

Reaction Mechanism and Workflow

The reaction proceeds through the formation of a highly reactive nitrosonium ion (NO⁺) which acts as the electrophile in the diazotization step. The subsequent reduction of the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂) completes the synthesis.

The following diagram illustrates the general experimental workflow for this synthesis, highlighting the key operational stages from starting materials to the final product.

Quantitative Data Presentation

The efficiency of the synthesis can vary based on the chosen reducing agent and reaction conditions. The following table summarizes quantitative data from established protocols.

| Parameter | Method A: Sodium Sulfite Reduction[2] | Method B: Zinc Powder Reduction[3] |

| Starting Material | p-Toluidine | p-Toluidine |

| Molar Amount (p-Toluidine) | 0.1 mol (10.7 g) | 0.467 mol (50 g) |

| Diazotization Step | ||

| Acid | Dilute Hydrochloric Acid | 37% Concentrated Hydrochloric Acid (150 ml) |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 35% Sodium Nitrite Solution |

| Molar Amount (NaNO₂) | 0.105 mol (7.3 g) | 0.471 mol (85.7 g of 35% solution) |

| Temperature | Not specified, but typically 0-5 °C | 0-5 °C |

| Reaction Time | 1 hour | 1.5 hours |

| Reduction Step | ||

| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Zinc Powder (Zn) |

| Molar Amount (Reducer) | 0.3 mol (37.8 g) | 1.84 mol (120 g) |

| Additional Reagents | Conc. Hydrochloric Acid (0.3 mol, 25 ml) | Conc. HCl (450 ml), Water (450 ml) |

| Temperature | 80 °C, then raised to 95 °C | 18 °C |

| Reaction Time | 1.5 hours, then 2.5 hours | Until reaction completion |

| Work-up & Isolation | ||

| Procedure | Stand at room temp overnight, filter solid | Basify with 20% NaOH to pH 10, cool, filter |

| Final Product | This compound Hydrochloride | Crude this compound |

| Yield | 12.9 g (90.0%) | 26.9 g (Crude) |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound hydrochloride.

Protocol A: Reduction using Sodium Sulfite

This protocol is adapted from a procedure with a reported high yield.[2]

Materials:

-

p-Toluidine (4-methylaniline): 10.7 g (0.1 mol)

-

Dilute Hydrochloric Acid

-

Sodium Nitrite (NaNO₂): 7.3 g (0.105 mol)

-

Sodium Sulfite (Na₂SO₃): 37.8 g (0.3 mol)

-

Concentrated Hydrochloric Acid: 25 ml

-

Deionized Water

-

200 ml Round Bottom Flask

-

Stirring apparatus, ice bath

Procedure:

-

Diazotization:

-

In a 200 ml round bottom flask, mix p-toluidine (10.7 g) with dilute hydrochloric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Prepare a solution of sodium nitrite (7.3 g) in 30 ml of water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-toluidine mixture while maintaining the temperature between 0-5 °C with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour in the ice bath.

-

Filter the resulting clear liquid (the 4-methylbenzenediazonium chloride solution) to remove any solid impurities.

-

-

Reduction:

-

Prepare a solution of sodium sulfite (37.8 g) in 70 ml of water in a separate flask.

-

Heat the sodium sulfite solution to 80 °C.

-

Add the cold, filtered diazonium salt solution dropwise to the hot sodium sulfite solution. The reaction is exothermic; maintain control over the addition rate.

-

Stir the reaction mixture at 80 °C for approximately 1.5 hours.

-

-

Hydrolysis and Isolation:

-

Slowly add concentrated hydrochloric acid (25 ml) to the reaction mixture.

-

Increase the reaction temperature to 95 °C and continue the reaction for about 2.5 hours.

-

Upon completion, allow the mixture to cool and stand at room temperature overnight. This compound hydrochloride will precipitate as a solid.

-

Collect the solid product by filtration and dry it thoroughly. The expected yield is approximately 12.9 g (90.0%).[2]

-

Protocol B: Reduction using Zinc Powder and Hydrochloric Acid

This protocol is based on a patent describing the use of zinc as a reducing agent.[3]

Materials:

-

p-Toluidine (4-methylaniline): 50 g (0.467 mol)

-

37% Concentrated Hydrochloric Acid: 150 ml for diazotization, 450 ml for reduction

-

35% Sodium Nitrite aqueous solution: 85.7 g

-

Zinc Powder: 120 g

-

20% Sodium Hydroxide solution

-

Deionized Water

-

1L three-necked flask

-

Stirring apparatus, ice-salt bath

Procedure:

-

Diazotization:

-

Add p-toluidine (50 g) and 37% concentrated hydrochloric acid (150 ml) to a 1L three-necked flask.

-

Cool the mixture to 2 °C using an ice-salt bath.

-

While stirring, add 85.7 g of a 35% sodium nitrite aqueous solution. Maintain the temperature between 0 and 5 °C throughout the addition.

-

Continue stirring at this temperature for 1.5 hours to complete the diazotization.

-

-

Reduction:

-

To the cold diazonium salt solution, add 450 ml of 37% concentrated hydrochloric acid, 450 ml of water, and 120 g of zinc powder.

-

Maintain the reaction temperature at 18 °C with stirring until the reaction is complete (indicated by the solution turning off-white).

-

-

Isolation of Crude Free Base:

-

Cool the reaction mixture to 5 °C.

-

Add 20% sodium hydroxide solution until the pH of the reaction mixture reaches 10.

-

Maintain the temperature at 5 °C for 1 hour to allow for the precipitation of crystals.

-

Filter the mixture to obtain 26.9 g of crude this compound. This crude product can be further purified and converted to the hydrochloride salt if desired.[3]

-

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenylhydrazine, also known as p-tolylhydrazine, is an important organic intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds. Its hydrazine functional group imparts a unique reactivity that is leveraged in the creation of diverse molecular scaffolds, notably in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its commonly used hydrochloride salt. Detailed experimental protocols for its synthesis and for the determination of key physical properties are presented. Furthermore, its role as a precursor in the development of bioactive molecules, such as antifungal agents and cyclooxygenase/lipoxygenase (COX/LOX) inhibitors, is discussed.

Core Physicochemical Properties

This compound is a colorless to light yellow crystalline solid. Its properties are distinct from its more commonly handled hydrochloride salt form, which exhibits different solubility and melting point characteristics. The quantitative physicochemical data for both the free base and its hydrochloride salt are summarized below for clear comparison.

This compound (Free Base)

This table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [2] |

| CAS Number | 539-44-6 | [2] |

| Appearance | Colorless crystals or white crystalline powder | |

| Melting Point | 61-65 °C | [3] |

| Boiling Point | 242.8 ± 9.0 °C (Predicted) | [3] |

| Density | 1.087 ± 0.06 g/cm³ (Predicted) | |

| pKa | 5.40 ± 0.20 (Predicted) | [3] |

| Flash Point | 115.3 °C | |

| Vapor Pressure | 0.0333 mmHg at 25°C | |

| Solubility | Soluble in water, ethanol, and ether |

This compound Hydrochloride

The hydrochloride salt is often preferred for its improved stability and handling characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂ | [4][5] |

| Molecular Weight | 158.63 g/mol | [4][6] |

| CAS Number | 637-60-5 | [4][7] |

| Appearance | Off-white to beige-brownish flaky powder | [4][6][8] |

| Melting Point | >200 °C (decomposes) | [4][6][8] |

| Solubility | Soluble in Water, DMSO, Methanol | [4][6][8] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4][9] |

Chemical Reactivity and Stability

This compound is a versatile chemical intermediate. The hydrazine moiety (-NH-NH₂) is nucleophilic and readily reacts with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use in organic synthesis.

Stability: The compound is stable under normal storage conditions.[10] Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10] Reactivity: Due to its hydrazine structure, it may undergo oxidation reactions.[7] It is a key reagent in the synthesis of various heterocyclic compounds and has been utilized as a precursor for COX/LOX inhibitors and potent antifungal derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide established protocols for the synthesis of this compound hydrochloride and for the determination of fundamental physicochemical properties.

Synthesis of this compound Hydrochloride

This protocol describes a general procedure for the synthesis of this compound hydrochloride starting from 4-methylaniline (p-toluidine).[4][11]

Materials:

-

4-methylaniline (p-toluidine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Round bottom flask (200 mL)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Diazotization: In a 200 mL round bottom flask, mix 4-methylaniline (10.7 g, 0.1 mol) with dilute hydrochloric acid. Cool the mixture.[4][11]

-

Slowly add a solution of sodium nitrite (7.3 g, 0.105 mol) in 30 mL of water dropwise to the cooled mixture while stirring. Maintain the temperature between 0 and 5°C.[12]

-

Continue stirring the reaction mixture for 1 hour, after which it is filtered to obtain a clear liquid.[4][11]

-

Reduction: In a separate container, prepare a solution of sodium sulfite (37.8 g, 0.3 mol) in 70 mL of water.[4][11]

-

Add the filtered clear liquid (the diazonium salt solution) dropwise to the sodium sulfite solution. The reaction temperature should be maintained at 80°C for approximately 1.5 hours.[4][11]

-

Hydrolysis and Precipitation: Slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol) to the reaction mixture.[4][11]

-

Raise the reaction temperature to 95°C and continue the reaction for about 2.5 hours.[4][11]

-

Upon completion, allow the mixture to stand at room temperature overnight. This allows the product, this compound hydrochloride, to precipitate as a solid.[4][11]

-

Collect the solid product by filtration and dry it to obtain the final product. The reported yield for this procedure is approximately 90.0%.[4][11]

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[4]

-

Capillary tubes (sealed at one end)[11]

-

Thermometer

-

Sample (finely powdered)

Procedure (Thiele Tube Method):

-

Sample Preparation: Crush the crystalline solid into a fine powder. Pack a small amount of the powder into the open end of a capillary tube to a height of 1-2 mm.[3]

-

Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4]

-

Insert the thermometer and attached capillary into the Thiele tube, which contains a high-boiling point liquid (e.g., mineral oil or silicone oil). The rubber band should remain above the oil level.[4]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[4] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[4]

-

Observation: Record the temperature (T₁) at which the first drop of liquid appears.[3]

-

Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.[3]

-

Reporting: The melting point is reported as the range from T₁ to T₂.[12]

General Protocol for Solubility Determination

This qualitative and semi-quantitative protocol is used to determine the solubility of a compound in various solvents.[6]

Materials:

-

Test tubes

-

Graduated cylinder or burette

-

Stirring rod

-

Compound to be tested

-

Solvents (e.g., water, ethanol, ether, 5% NaOH, 5% HCl)

Procedure:

-

Initial Test: Place a pre-weighed amount of the solid compound (e.g., 0.1 g) into a small test tube.[6]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 3 mL) in small portions to the test tube.[6]

-

Mixing: After each addition, shake or stir the mixture thoroughly to facilitate dissolution.[8]

-

Observation: Observe if the compound dissolves completely. If it does not, continue adding the solvent in small, measured increments until complete dissolution is achieved or it becomes clear that the compound is insoluble.[8]

-

Quantification (Semi-quantitative): The solubility can be expressed in terms of the amount of solute per volume of solvent required for dissolution (e.g., mg/mL).[8]

-

Systematic Testing: For a comprehensive profile, this procedure is repeated with a range of solvents of varying polarity and pH (e.g., water, ether, 5% NaOH, 5% HCl) to classify the compound's solubility characteristics.[6]

Role in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of various biologically active molecules. Its hydrazine group is key to forming larger, more complex structures.

The compound has been investigated for its role in creating derivatives with potential therapeutic applications. Due to its hydrazine moiety, it is a precursor in the development of novel anticancer drugs.[4][13] However, it's important to note that 4-tolylhydrazine monohydrochloride has also demonstrated tumorigenic potential in some studies.[4][13]

Furthermore, the N'-phenylhydrazide scaffold, which can be derived from phenylhydrazine precursors, has shown significant potential in the development of new antifungal agents, particularly against resistant strains of Candida albicans.[14][15] Similarly, hydrazine derivatives are used to synthesize compounds that act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets for anti-inflammatory drugs.[5][16]

Safety and Handling

This compound and its salts are classified as harmful and toxic.

-

Hazards: Harmful by inhalation, in contact with skin, and if swallowed. It can cause skin and respiratory irritation.[17]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[10][15] Avoid breathing dust or vapors.[15]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. For skin contact, wash off immediately with plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, call a poison center or doctor immediately.[17]

-

Storage: Store in a cool, dark, well-ventilated place in a tightly closed container under an inert atmosphere.[4][9][10]

This guide provides a foundational understanding of this compound for scientific and drug development applications. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols in a controlled laboratory environment.

References

- 1. osha.gov [osha.gov]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. cdn.hach.com [cdn.hach.com]

- 14. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 4-Methylphenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methylphenylhydrazine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the determination of solubility. This guide is intended to serve as a foundational resource for laboratory professionals in drug development and chemical synthesis.

Introduction to this compound Hydrochloride

This compound hydrochloride (CAS 637-60-5) is a crucial chemical intermediate in a variety of synthetic pathways.[1] It is particularly significant in the pharmaceutical industry as a building block for complex organic molecules, including novel anticancer drugs.[2][3] The compound typically appears as an off-white to beige-brownish flaky powder.[4][5] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification methods, and for formulation in drug discovery and development processes.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while qualitative solubility information is available, specific quantitative data for this compound hydrochloride is not extensively published. The available qualitative data is summarized in the table below.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | Protic Polar | Data not available | Soluble | [4][6][7][8] |

| Methanol | Protic Polar | Data not available | Soluble | [3][5][6][7][9] |

| Ethanol | Protic Polar | Data not available | Soluble | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | [3][5][9] |

Experimental Protocols

Synthesis of this compound Hydrochloride

The following is a general procedure for the synthesis of this compound hydrochloride, compiled from established methods.[3][10]

Materials:

-

4-methylaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sodium sulfite

-

Round bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round bottom flask, mix 4-methylaniline with dilute hydrochloric acid.

-

Slowly add a solution of sodium nitrite dropwise to the mixture while stirring.

-

Continue to stir the reaction mixture for approximately one hour, then filter the solution.

-

Add the clear filtrate dropwise to an aqueous solution of sodium sulfite and heat the mixture to 80°C for about 1.5 hours.

-

Slowly add concentrated hydrochloric acid and increase the reaction temperature to 95°C, continuing the reaction for approximately 2.5 hours.

-

Allow the mixture to stand at room temperature overnight to allow the this compound hydrochloride to precipitate as a solid.

-

Collect the solid product by filtration and dry it appropriately.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | 637-60-5 [chemicalbook.com]

- 4. This compound HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 5. This compound hydrochloride CAS#: 637-60-5 [m.chemicalbook.com]

- 6. 4 Methyl Phenyl Hydrazine Hcl at Best Price in Dombivli | Laurice Labs [tradeindia.com]

- 7. CAS 637-60-5: this compound hydrochloride [cymitquimica.com]

- 8. ssichem.com [ssichem.com]

- 9. 错误页 [amp.chemicalbook.com]

- 10. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Methylphenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylphenylhydrazine, a key chemical intermediate in various synthetic processes, including pharmaceutical development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both the free base and hydrochloride salt forms of the compound. Detailed experimental protocols and visual representations of analytical workflows are included to support researchers in their analytical and synthetic endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound and its hydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound (free base) | CDCl₃ | 500 | 7.14-7.16 | m | 2H, Aromatic CH |

| 7.35-7.37 | m | 2H, Aromatic CH | |||

| 5.4 (broad s) | s | 1H, NH | |||

| 3.6 (broad s) | s | 2H, NH₂ | |||

| 2.36 | s | 3H, CH₃ | |||

| This compound HCl | D₂O | 90 | 7.26 | d | 2H, Aromatic CH |

| 7.04 | d | 2H, Aromatic CH | |||

| 2.31 | s | 3H, CH₃ |

Note: For the free base, the broad signals for NH and NH₂ protons are due to chemical exchange and quadrupole broadening. The multiplicity 'm' indicates a multiplet. For the hydrochloride salt in D₂O, the acidic protons on the nitrogen atoms are exchanged with deuterium and are not observed.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound (free base) | CDCl₃ | 146.1 | C-N |

| 129.8 | |||

| 129.2 | |||

| 113.5 | |||

| 20.4 | |||

| This compound HCl | Polysol | 145.8 | C-N |

| 130.3 | |||

| 129.7 | |||

| 114.0 | |||

| 20.2 |

Table 3: IR Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Vibrational Mode |

| This compound (free base) | KBr Pellet | ~3300-3400 | N-H stretching (asymmetric and symmetric) |

| ~3020 | Aromatic C-H stretching | ||

| ~2920 | Aliphatic C-H stretching | ||

| ~1620 | N-H bending | ||

| ~1510, 1450 | Aromatic C=C stretching | ||

| ~810 | p-disubstituted benzene C-H bending | ||

| This compound HCl | KBr Pellet | ~2600-3200 (broad) | N⁺-H stretching |

| ~1600 | N⁺-H bending | ||

| ~1515 | Aromatic C=C stretching | ||

| ~815 | p-disubstituted benzene C-H bending |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | m/z | Relative Intensity (%) | Proposed Fragment |

| This compound (free base) | Electron Ionization (EI) | 122 | 100 | [M]⁺ |

| 106 | 57 | [M - NH₂]⁺ | ||

| 91 | 25 | [C₇H₇]⁺ (tropylium ion) | ||

| 77 | 36 | [C₆H₅]⁺ | ||

| This compound HCl | Electron Ionization (EI) | 122 | 100 | [M - HCl]⁺ |

| 106 | 57 | [M - HCl - NH₂]⁺ | ||

| 91 | 25 | [C₇H₇]⁺ (tropylium ion) | ||

| 77 | 36 | [C₆H₅]⁺ |

Note: The mass spectrum of the hydrochloride salt typically shows the fragmentation pattern of the free base after the loss of HCl.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound and its hydrochloride salt.

Materials:

-

This compound or this compound hydrochloride

-

Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

-

Sample Preparation:

-

For the free base, dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

For the hydrochloride salt, dissolve approximately 5-10 mg of this compound hydrochloride in ~0.6 mL of D₂O in a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; D₂O: δ ~4.79 for ¹H).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound and its hydrochloride salt.

Materials:

-

This compound or this compound hydrochloride

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials:

-

This compound

-

Suitable solvent (e.g., dichloromethane or methanol)

-

GC-MS system equipped with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample solution into the GC-MS.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium, constant flow rate of 1 mL/min.

-

Injector temperature: 250 °C.

-

Oven temperature program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

-

-

MS Conditions (example):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Scan range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to determine the molecular ion and the major fragment ions.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Crystal Structure Analysis of 4-Methylphenylhydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of 4-Methylphenylhydrazine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes the synthetic workflow.

Introduction

This compound and its derivatives, particularly Schiff bases (hydrazones), are versatile compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The therapeutic potential of these compounds is often linked to their specific three-dimensional structures and intermolecular interactions in the solid state. X-ray crystallography is a powerful technique for elucidating these structural details at the atomic level, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the synthesis, crystallographic analysis, and potential biological implications of Schiff base derivatives of this compound.

Synthesis and Crystallization of this compound Schiff Base Derivatives

The synthesis of this compound Schiff base derivatives typically involves a condensation reaction between this compound and a suitable aldehyde or ketone.

General Synthesis Protocol

A general and efficient method for the synthesis of these derivatives is the condensation reaction in an alcoholic solvent. The following protocol is a representative example:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound.

-

Precipitation and Filtration: Upon cooling, the Schiff base derivative often precipitates out of the solution. The solid product is then collected by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried in a desiccator or under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, chloroform, or DMF-ethanol).[1][2]

The following diagram illustrates the general workflow for the synthesis and characterization of this compound Schiff base derivatives.

Crystal Structure Data

The following tables summarize the crystallographic data for representative this compound Schiff base derivatives found in the literature. These tables provide key parameters for comparative analysis.

Crystal Data and Structure Refinement

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| (1E,1E')-N,N'-(naphthalene-1;5-diyl)bis-(1-phenylmethanimine) | C₂₄H₁₈N₂ | Monoclinic | P 21/c | 8.7095(5) | 13.3084(7) | 8.1167(5) | 90.00 | 939.8(1) | 2 |

| N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine | C₁₄H₁₂N₄O₄ | Monoclinic | P21/n | - | - | - | - | - | - |

| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate | C₁₁H₁₄N₄O₄ | Triclinic | P-1 | 7.0321(14) | 7.3723(15) | 13.008(3) | 98.66(3) | 651.2(2) | 2 |

| 2-nitrobenzaldehyde-2-furan formylhydrazone | C₁₂H₉N₃O₄ | Monoclinic | P21/c | 17.3618(9) | 9.1506(4) | 15.5801(7) | 104.532(5) | 2396.05(19) | 8 |

Note: Complete data for N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine was not available in the provided search results.[3][4]

Selected Bond Lengths and Angles

| Compound Name | C=N (Å) | N-N (Å) | C-N-N (°) | N-N-C (°) |

| (1E,1E')-N,N'-(naphthalene-1;5-diyl)bis-(1-phenylmethanimine) | 1.2659(4) | - | - | - |

| N-(2,4-dinitro-phenyl)-N'-(1-phenyl-ethylidene)-hydrazine | 1.28 | 1.36 | - | - |

| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate | 1.282(2) | - | - | - |

| 2-nitrobenzaldehyde-2-furan formylhydrazone | 1.280(2) | - | - | - |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is predominantly governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. These interactions play a crucial role in the stability of the crystal lattice and can influence the physicochemical properties and biological activity of the compounds.

In many reported structures, N-H···O and C-H···O hydrogen bonds are common, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.[5] The presence of aromatic rings facilitates π-π stacking interactions, which further stabilize the crystal packing. The planarity of the molecule and the nature and position of substituents on the aromatic rings significantly influence the type and strength of these intermolecular forces.

Biological Activity

Schiff base derivatives of hydrazines are well-documented for their broad spectrum of biological activities. Several studies have reported the antibacterial and antifungal properties of this compound derivatives.[1][6] The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological action.

The mechanism of antibacterial activity is often attributed to the ability of these compounds to chelate with metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and proteins. The lipophilicity of the compounds, which can be modulated by different substituents, also plays a vital role in their ability to penetrate microbial cell membranes.

The following diagram illustrates a conceptual pathway of the antibacterial action of these derivatives.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-[(1E)-[(Z)-2-({[(1Z)-[(E)-2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-ylidene]({[(4-methylphenyl)methyl]sulfanyl})methyl]disulfanyl}({[(4-methylphenyl)methyl]sulfanyl})methylidene)hydrazin-1-ylidene]methyl]phenol: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-Methylphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenylhydrazine, a key moiety in various pharmacologically active compounds, presents a rich landscape for theoretical investigation. This technical guide delineates a comprehensive framework for the quantum chemical analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document provides detailed theoretical protocols, standardized data presentation formats, and visual workflows to guide researchers in the computational modeling of this and similar molecules, thereby accelerating rational drug design and development.

Introduction

This compound (p-tolylhydrazine) serves as a fundamental building block in the synthesis of numerous pharmaceutical agents. A thorough understanding of its molecular geometry, electronic structure, and reactivity is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic profiles. Quantum chemical calculations, particularly those based on DFT, offer a powerful in-silico approach to unravel these properties at the atomic level. This guide outlines the theoretical and practical considerations for conducting a comprehensive computational study of this compound.

Theoretical Methodology: A Standard Protocol

The following protocol outlines a robust and widely adopted methodology for the quantum chemical analysis of small organic molecules like this compound. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.

-

Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide reliable results for a wide range of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is advised. This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

Procedure:

-

Construct an initial guess for the molecular structure of this compound using a molecular builder.

-

Perform a geometry optimization calculation without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Confirm that the optimized structure corresponds to a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Vibrational Frequency Analysis

Vibrational analysis not only confirms the nature of the stationary point on the potential energy surface but also provides theoretical infrared (IR) and Raman spectra.

-

Method: The calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

-

Procedure:

-

Using the optimized geometry, a frequency calculation is performed.

-

The resulting vibrational modes are analyzed to assign them to specific molecular motions (e.g., N-H stretch, C-C bend).

-

Calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) can be applied for better agreement with experimental spectra.

-

Electronic Properties Analysis

Understanding the electronic structure is crucial for predicting reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Method: These properties are calculated using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and analysis. The following tables provide a template for summarizing the results of quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.39 |

| C-N | 1.40 | |

| N-N | 1.42 | |

| N-H | 1.01 | |

| C-H (aromatic) | 1.08 | |

| C-C (methyl) | 1.51 | |

| C-H (methyl) | 1.09 | |

| Bond Angles | C-N-N | 118.5 |

| H-N-H | 110.0 | |

| C-C-C (aromatic) | 120.0 | |

| Dihedral Angles | C-C-N-N | 178.0 |

Note: The values presented are illustrative and represent typical expected values. Actual calculated values will depend on the specific computational setup.

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | 3450 | High | Medium | N-H asymmetric stretch |

| ν2 | 3380 | Medium | Low | N-H symmetric stretch |

| ν3 | 3050 | Medium | High | C-H aromatic stretch |

| ν4 | 1610 | High | High | C=C aromatic stretch |

| ν5 | 1520 | High | Medium | N-H scissoring |

| ν6 | 1310 | Medium | Low | C-N stretch |

| ν7 | 1150 | Low | Medium | N-N stretch |

Note: Frequencies are unscaled. An appropriate scaling factor should be applied for comparison with experimental data.

Table 3: Key Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.25 |

| Electronegativity | 3.05 |

| Chemical Hardness | 2.80 |

Note: These values provide insights into the molecule's reactivity and kinetic stability.

Visualization of Computational Workflows and Concepts

Visual diagrams are crucial for understanding the logical flow of computational experiments and the relationships between different calculated properties.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenylhydrazine, also known as p-tolylhydrazine, is a significant chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for optimizing reaction conditions and preventing runaway reactions. This technical guide provides a comprehensive overview of the available data on the thermal behavior of this compound, including its physical properties, potential decomposition pathways, and the analytical techniques used for its characterization.

Physical and Thermal Properties

| Property | Value for this compound | Value for Structurally Similar Compounds |

| Melting Point | 61-65 °C[1] | 4-Methoxyphenylhydrazine HCl: 153-154 °C[2] |

| m-Tolylhydrazine HCl: 184-194 °C (decomposes)[3] | ||

| p-Tolylhydrazine HCl: >200 °C (decomposes)[3] | ||

| Boiling Point | 242.8±9.0 °C (Predicted)[1] | - |

| Decomposition Temperature | Data not available | 4-Methoxyphenylhydrazine HCl: 160 °C[2] |

| 1-(4-chloro-2-methylphenyl)hydrazine HCl: > 207°C[2] | ||

| Hazardous Decomposition Products | Data not available | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride (for hydrochloride salts)[2] |

Thermal Decomposition Pathway

The thermal decomposition of arylhydrazines can proceed through several pathways, often involving the cleavage of the weak nitrogen-nitrogen bond to form radical intermediates. While a definitive pathway for this compound is not documented in the available literature, a plausible decomposition mechanism can be proposed based on the general behavior of similar compounds. The decomposition is likely to be an exothermic process.

The proposed pathway involves the initial homolytic cleavage of the N-N bond, followed by a series of radical reactions, including hydrogen abstraction and recombination, ultimately leading to the formation of stable products.

Caption: Plausible thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following provides a general methodology based on common practices for analyzing similar organic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set, typically a linear heating ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 25 °C to 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point, heat of fusion, and the enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is set, similar to the TGA method, with a linear heating ramp (e.g., 10 °C/min) covering the temperature range of interest.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (T_m): Characterized by an endothermic peak.

-

Heat of Fusion (ΔH_f): Calculated from the area of the melting peak.

-

Decomposition Exotherm: A sharp exothermic peak indicating the decomposition of the sample. The onset temperature and the peak temperature of this exotherm provide information on the thermal stability.

-

Heat of Decomposition (ΔH_d): Calculated from the area of the decomposition exotherm.

-

Caption: General experimental workflow for thermal analysis of this compound.

Safety Considerations

Given the potential for exothermic decomposition, appropriate safety precautions must be taken when handling and heating this compound. The hazardous decomposition products, including nitrogen oxides and carbon monoxide, are toxic and require adequate ventilation and personal protective equipment.[2] It is crucial to avoid conditions that could lead to uncontrolled decomposition, such as rapid heating or the presence of incompatible materials.

Conclusion

This technical guide has summarized the available information on the thermal stability and decomposition of this compound. While specific quantitative data from TGA and DSC analyses are currently lacking in the public domain, the provided information on its physical properties, a plausible decomposition pathway, and standardized experimental protocols offers a valuable resource for researchers and professionals. The data from structurally similar compounds serve as a useful, albeit preliminary, guide. Further experimental studies are warranted to fully characterize the thermal behavior of this important chemical intermediate and to ensure its safe and efficient use in various applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methylphenylhydrazine (CAS: 539-44-6)

Introduction

This compound, also known as p-tolylhydrazine, is an organic compound with the chemical formula C7H10N2.[1] It is characterized by a hydrazine functional group attached to a p-methylphenyl (tolyl) group.[1] This compound serves as a crucial intermediate and building block in various fields of organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity, stemming from the hydrazine moiety, allows it to participate in significant chemical transformations, most notably the Fischer indole synthesis.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow solid or liquid, depending on purity and temperature.[1] The quantitative properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Registry Number | 539-44-6 | |

| Molecular Formula | C7H10N2 | [1][4] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| IUPAC Name | (4-methylphenyl)hydrazine | [6] |

| Synonyms | p-Tolylhydrazine, 1-(4-Methylphenyl)hydrazine | [1][4] |

| InChI | InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | [1][4] |

| InChIKey | XAMBIJWZVIZZOG-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CC=C(NN)C=C1 | |

| Physical Properties | ||

| Melting Point | 61-65 °C | [2][7] |

| Boiling Point | 242.8 ± 9.0 °C at 760 mmHg | [2] |

| Density | 1.087 g/cm³ | [8] |

| Flash Point | 115.3 °C | [8] |

| Vapor Pressure | 0.0333 mmHg at 25 °C | [2] |

| LogP | 2.05390 |

Spectroscopic Data

While specific spectral data is not detailed in the provided search results, various sources indicate the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound and its hydrochloride salt.[5][6][9] Researchers are advised to consult spectral databases such as PubChem and ChemicalBook for detailed spectra.

Safety and Toxicology

This compound is considered hazardous and requires careful handling.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[2][5]

Table 2: Toxicological and Safety Information

| Parameter | Value | Source(s) |

| GHS Hazard Statements | H301: Toxic if swallowed | [5] |

| H315: Causes skin irritation | [5] | |

| H319: Causes serious eye irritation | [5] | |

| H335: May cause respiratory irritation | [5] | |

| Acute Toxicity | LD50 (Intraperitoneal, mouse) | 150 mg/kg |

| RTECS Number | MW0194000 | |

| Storage Condition | 2-8°C, Keep in dark place, sealed in dry | [10] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis involves the diazotization of p-toluidine (4-methylaniline) followed by reduction. The hydrochloride salt is typically prepared.

Protocol adapted from ChemicalBook: [11][12]

-

Diazotization:

-

Mix 4-methylaniline (10.7 g, 0.1 mol) with dilute hydrochloric acid in a 200 ml round-bottom flask and cool the mixture.

-

Slowly add a solution of sodium nitrite (7.3 g, 0.105 mol) in 30 ml of water dropwise, maintaining the temperature.

-

Stir the reaction mixture for 1 hour.

-

Filter the solution to obtain a clear liquid containing the diazonium salt.

-

-

Reduction:

-

Prepare a solution of sodium sulfite (37.8 g, 0.3 mol) in 70 ml of water.

-

Add the filtered diazonium salt solution dropwise to the sodium sulfite solution.

-

Heat the reaction mixture to 80°C and maintain for approximately 1.5 hours.

-

-

Hydrolysis and Salt Formation:

-

Slowly add concentrated hydrochloric acid (25 ml, 0.3 mol) to the mixture.

-

Raise the reaction temperature to 95°C and continue the reaction for about 2.5 hours.

-

Upon completion, allow the mixture to cool to room temperature and stand overnight. This compound hydrochloride will precipitate as a solid.

-

-

Isolation:

-

Collect the solid product by filtration.

-

Dry the product. The expected yield is approximately 12.9 g (90.0%).[12]

-

Caption: Synthesis workflow for this compound Hydrochloride.

Purification

Crude this compound can be purified by recrystallization.

Protocol adapted from Patsnap: [13]

-

Dissolve the crude this compound product in water (e.g., 26.9 g of crude product in 538 g of water).

-

Heat the solution to 60°C to ensure complete dissolution.

-

Allow the solution to cool, inducing crystallization of the purified product.

-

Collect the crystals by filtration.

Applications and Reactivity

This compound is a versatile reagent in organic synthesis.

-

Fischer Indole Synthesis: It is a classic precursor for synthesizing indole derivatives. The reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by acid-catalyzed rearrangement.[3] This pathway is fundamental in synthesizing many biologically active molecules.

-

Pharmaceuticals: It is used in the preparation of cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[7][14] Additionally, its derivatives have been investigated for their potential as antifungal and anticancer agents.[7][12][15] The hydrochloride salt has been studied for its effects on lung tumors.[16]

-

Agrochemicals and Dyes: It serves as a building block in the synthesis of various agrochemicals and azo compounds.[1]

Caption: Logical workflow of the Fischer Indole Synthesis.

Conclusion

This compound (CAS 539-44-6) is a chemical intermediate of significant value to the research and development community. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an essential component in the synthesis of a wide range of high-value compounds, particularly in the pharmaceutical industry. Proper handling and adherence to safety protocols are imperative when working with this compound. The established synthesis and purification methods allow for its reliable production for laboratory and industrial applications.

References

- 1. CAS 539-44-6: (4-Methylphenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 539-44-6 [m.chemicalbook.com]

- 8. molbase.com [molbase.com]

- 9. This compound hydrochloride(637-60-5) 13C NMR spectrum [chemicalbook.com]

- 10. 539-44-6|this compound|BLD Pharm [bldpharm.com]

- 11. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. This compound hydrochloride | 637-60-5 [chemicalbook.com]

- 13. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. This compound | 539-44-6 [chemicalbook.com]

- 15. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]

- 16. 4-Methylphenyl hydrazine hydrochloride | 637-60-5 | FM38186 [biosynth.com]

An In-depth Technical Guide to the pKa and Acidity of 4-Methylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 4-methylphenylhydrazine hydrochloride, a compound of interest in various chemical and pharmaceutical research domains. This document presents quantitative data, detailed experimental methodologies for pKa determination, and logical visualizations to facilitate a deeper understanding of the compound's acid-base properties.

Core Concepts: pKa and Acidity

The acidity of a substance in solution is quantified by its acid dissociation constant (Ka). The pKa, the negative logarithm of the Ka, is a more convenient scale for expressing acidity. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺). For the hydrochloride salt of a base, such as this compound hydrochloride, the pKa value refers to the dissociation of its conjugate acid, the 4-methylphenylhydrazinium ion. Understanding the pKa is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.

Quantitative Data for this compound Hydrochloride

| Compound | Parameter | Value | Source |

| This compound | Predicted pKb | 8.60 ± 0.20 | Calculated from Predicted pKa[1] |

| 4-Methylphenylhydrazinium ion | Predicted pKa | 5.40 ± 0.20 | [1] |

Note: The pKa of the conjugate acid (4-methylphenylhydrazinium ion) is directly related to the pKb of the base (this compound) by the equation: pKa + pKb = 14 at 25°C. The predicted pKa of 5.40 ± 0.20 for this compound corresponds to the pKa of its conjugate acid.[1]

Acid-Base Equilibrium

The acidity of this compound hydrochloride in aqueous solution is governed by the equilibrium between the protonated form (4-methylphenylhydrazinium ion) and the deprotonated form (this compound).

References

Toxicological Profile of 4-Methylphenylhydrazine: An In-depth Technical Guide for Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 4-Methylphenylhydrazine (4-MPH), a chemical intermediate used in the synthesis of various pharmaceutical and chemical compounds. Given its potential health hazards, a thorough understanding of its toxicological properties is crucial for ensuring laboratory safety and for risk assessment in drug development. This document summarizes key data on its toxicity, outlines experimental methodologies, and illustrates relevant biological pathways.

Chemical and Physical Properties

This compound, also known as p-tolylhydrazine, is an aromatic hydrazine derivative. A summary of its key chemical and physical properties is presented below.

| Property | Value |

| CAS Number | 539-44-6 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Solid |

| Boiling Point | 242.8 °C at 760 mmHg |

| Flash Point | 115.3 °C |

| Density | 1.087 g/cm³ |

Toxicological Data

The toxicological data for this compound and its hydrochloride salt have been compiled from various studies and are summarized in the following tables. It is important to note that much of the available data is on the hydrochloride salt.

Acute Toxicity

| Species | Route | Parameter | Value | Toxic Effects |

| Rat | Oral | LD₅₀ | 262 mg/kg (hydrochloride) | Tremor, cyanosis, hair effects |

| Mouse | Oral | LD₅₀ | 237 mg/kg (hydrochloride) | Tremor, cyanosis, hair effects |

| Mouse | Intraperitoneal | LD₅₀ | 150 mg/kg | Somnolence, respiratory changes[1] |

Carcinogenicity

| Species | Route | Parameter | Dose/Duration | Findings |

| Mouse | Oral | TDLo | 1750 mg/kg/7W-I (hydrochloride) | Vascular and lung tumors |

| Mouse | Subcutaneous | TDLo | 3640 mg/kg/26W-I (hydrochloride) | Carcinogenic by RTECS criteria |

| Swiss Mice (male) | Subcutaneous | - | 140 µg/g of body weight, weekly for 26 weeks (hydrochloride) | Significant incidence (24%) of fibrosarcomas[2] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are representative of the types of studies conducted to evaluate the toxicity of chemical substances like this compound.

Acute Oral Toxicity Study (LD₅₀) - Up-and-Down Procedure (UDP)

This protocol is based on the principles of the OECD Test Guideline 425.

Objective: To determine the median lethal dose (LD₅₀) of a substance when administered orally.

Experimental Workflow:

Caption: Workflow for an acute oral toxicity (LD50) study using the Up-and-Down Procedure.

Methodology:

-

Test Animals: Young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old. Animals are acclimatized for at least 5 days before dosing.

-

Housing and Diet: Animals are housed individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil or water).

-

Administration: A single dose is administered by oral gavage. The volume administered is kept constant for all animals.

-

Procedure:

-

A single animal is dosed at a level estimated from a preliminary range-finding test.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This process is continued until a specified stopping criterion is met (e.g., a number of reversals in outcome have occurred).

-

-

Observations: Clinical signs of toxicity are recorded systematically at specified intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing and daily thereafter). Body weight is recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Carcinogenicity Study (Drinking Water)

This protocol is based on the principles of the OECD Test Guideline 451.

Objective: To determine the carcinogenic potential of a substance when administered in drinking water over a major portion of the animal's lifespan.

Experimental Workflow:

Caption: Workflow for a long-term carcinogenicity study with administration via drinking water.

Methodology:

-

Test Animals: Typically, 50 male and 50 female rodents (e.g., Swiss mice or F344 rats) per group. Animals are weaned and acclimatized before the start of the study.

-

Housing and Diet: Animals are housed in a controlled environment with standard laboratory diet provided ad libitum.

-

Dose Preparation and Administration: this compound hydrochloride is dissolved in drinking water at predetermined concentrations. The stability of the compound in water is confirmed. Medicated water is prepared fresh regularly.

-

Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not compromise survival. Doses are selected based on a preceding subchronic (e.g., 90-day) study.

-

Duration: The study typically lasts for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).

-

Observations:

-

Clinical Signs: Animals are observed twice daily for signs of toxicity.

-

Body Weight and Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Palpation: Animals are palpated for masses at regular intervals.

-

-

Pathology:

-

Gross Necropsy: A full necropsy is performed on all animals.

-

Histopathology: A comprehensive set of tissues and any gross lesions from all animals in the control and high-dose groups are examined microscopically. Tissues from target organs in the lower dose groups are also examined.

-

-

Data Analysis: Statistical analysis is performed on survival data, tumor incidence, and latency.

Mechanism of Toxicity and Signaling Pathways

The toxicity of many hydrazine derivatives, including this compound, is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive intermediates that cause cellular damage.

Metabolic Activation Pathway

The proposed metabolic activation of this compound involves oxidation to reactive species that can interact with cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

Caption: Proposed metabolic activation pathway of this compound leading to toxicity.

Mutagenicity

Hydrazine and its derivatives are known to be mutagenic in various test systems. This compound (referred to as p-tolylhydrazine) has been shown to be a frameshift mutagen in Salmonella typhimurium strain TA1538[2].

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the principles of the OECD Test Guideline 471.

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Experimental Workflow:

Caption: Workflow for the Ames test to assess mutagenicity.

Methodology:

-

Tester Strains: At least five strains of Salmonella typhimurium are recommended, including TA1535, TA1537, TA98, TA100, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Procedure:

-

The test compound, at a range of concentrations, is mixed with the bacterial tester strain and either the S9 mix or a buffer.

-

This mixture is combined with molten top agar and poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection and Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

Reproductive and Developmental Toxicity